molecular formula C12H11ClFN3S2 B3061838 Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl- CAS No. 149485-98-3

Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-

Cat. No.: B3061838
CAS No.: 149485-98-3
M. Wt: 315.8 g/mol
InChI Key: DLYWQFUMFDBURV-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds characterized by a thiourea (NH₂CSNH₂) backbone with substituents on one or both nitrogen atoms. The compound Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl- features a thiourea core with two distinct substituents:

  • N-(2-(2-chloro-6-fluorophenyl)ethyl): A phenylethyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 4.
  • N'-2-thiazolyl: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) at the second nitrogen.

This substitution pattern confers unique electronic and steric properties, making it distinct from simpler thiourea analogs. The presence of electron-withdrawing Cl and F substituents likely enhances hydrogen-bonding capacity and influences metabolic stability compared to non-halogenated analogs .

Properties

CAS No.

149485-98-3

Molecular Formula

C12H11ClFN3S2

Molecular Weight

315.8 g/mol

IUPAC Name

1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18)

InChI Key

DLYWQFUMFDBURV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F

Other CAS No.

149485-98-3

Origin of Product

United States

Preparation Methods

The synthesis of PT-309 involves several steps, typically starting with the preparation of a platinum precursor. One common method involves the reaction of platinum chloride with an organic ligand under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the temperature is carefully monitored to ensure optimal yield. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Cyclocondensation with α-Halo Carbonyl Compounds

Thiourea derivatives readily undergo cyclocondensation with α-halo ketones or esters to form heterocyclic rings. For example:

  • Reaction with phenacyl bromide (C₆H₅COCH₂Br) in ethanol under reflux forms thiazole derivatives .

  • Ultrasound-assisted methods (e.g., in acetonitrile at 23°C for 45 minutes) significantly improve yields (up to 95%) compared to conventional stirring .

Example Reaction Pathway :

Thiourea+Phenacyl bromideEtOH Thiazole derivative+HBr\text{Thiourea}+\text{Phenacyl bromide}\xrightarrow{\text{EtOH }}\text{Thiazole derivative}+\text{HBr}

Key Data*:

ReactantConditionsTimeYieldSource
Phenacyl bromideEthanol, reflux7–45 min38–95%

Reaction with Hydrazine Derivatives

Thiourea reacts with hydrazine hydrate to form 1,2,4-triazole derivatives. Optimal conditions include dichloromethane (DCM) as the solvent and reflux for 90 minutes, yielding up to 82% .

Example :

Thiourea+Hydrazine hydrateDCM 1 2 4 Triazole+H2S\text{Thiourea}+\text{Hydrazine hydrate}\xrightarrow{\text{DCM }}\text{1 2 4 Triazole}+\text{H}_2\text{S}

Side Reaction*:
Under ultrasound irradiation, denaphthoylation may occur, yielding simpler thioureas (e.g., 9 in ).

Formation of Thiosemicarbazones

The thiourea group reacts with aldehydes or ketones to form thiosemicarbazones . For instance, condensation with 4-chlorobenzaldehyde in ethanol containing triethylamine (TEA) produces thiazolidinone derivatives .

Example :

Thiourea+RCHOEtOH TEAThiosemicarbazone+H2O\text{Thiourea}+\text{RCHO}\xrightarrow{\text{EtOH TEA}}\text{Thiosemicarbazone}+\text{H}_2\text{O}

Key Data*:

AldehydeSolventCatalystYieldSource
4-ChlorobenzaldehydeEtOHTEA88%

Azo Coupling Reactions

The thiazolyl group participates in diazotization-coupling reactions to form azo dyes. For example:

  • Coupling with diazonium salts of aniline derivatives in the presence of sodium acetate yields brightly colored azo-thiazole hybrids .

Example :

Thiazole+Ar N2+NaOAcAzo derivative+HCl\text{Thiazole}+\text{Ar N}_2^+\xrightarrow{\text{NaOAc}}\text{Azo derivative}+\text{HCl}

Applications*: These derivatives are used as dyes or bioactive agents due to their conjugated π-systems .

Metal Complexation

The thiazolyl nitrogen and thiourea sulfur can act as ligands for transition metals. For example:

  • Reaction with CuSO₄·5H₂O in ethanol forms copper-thiourea complexes, which are precursors for tetrazole derivatives .

Example :

Thiourea+CuSO4EtOHCu complexNaN3Tetrazole\text{Thiourea}+\text{CuSO}_4\xrightarrow{\text{EtOH}}\text{Cu complex}\xrightarrow{\text{NaN}_3}\text{Tetrazole}

Key Data*:

Metal SaltProductYieldSource
CuSO₄·5H₂OTetrazole95%

Alkylation and Acylation

The NH groups in thiourea are susceptible to alkylation (e.g., with chloroacetic acid) or acylation (e.g., acetic anhydride) .

Example :

Thiourea+ClCH2COOHTEAThiazolidinone+HCl\text{Thiourea}+\text{ClCH}_2\text{COOH}\xrightarrow{\text{TEA}}\text{Thiazolidinone}+\text{HCl}

Optimization*: Ultrasound reduces reaction time from 300 minutes (stirring) to 45 minutes .

Critical Notes

  • Solvent Effects : Acetonitrile and ethanol are optimal for cyclocondensation and azo coupling, respectively .

  • Catalysts : TEA enhances reaction rates in thiosemicarbazone formation, while CuSO₄ facilitates tetrazole synthesis .

  • Ultrasound Advantage : Reduces reaction times by 6–10 fold compared to conventional methods .

Scientific Research Applications

Antibacterial Activity

Thiourea derivatives have shown promising antibacterial effects against a range of pathogens. For instance, compounds derived from thiourea have demonstrated significant activity against Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. One specific derivative exhibited a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone . The inhibition zones recorded were notable, with diameters reaching up to 30 mm for certain strains.

Anti-inflammatory Properties

The anti-inflammatory potential of thiourea derivatives has been evaluated through their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds tested at a concentration of 10 µg/mL showed significant inhibition rates, with some derivatives outperforming traditional anti-inflammatory drugs like dexamethasone. For example, compounds demonstrated inhibition rates of 78% for TNF-α and 89% for IL-6 .

Anti-tubercular Activity

Recent studies have highlighted the effectiveness of thiourea derivatives against Mycobacterium tuberculosis. Compounds synthesized through various methodologies exhibited moderate to good anti-tubercular activity, with MIC values as low as 1 µg/mL for the most potent derivatives. These findings are crucial in addressing drug-resistant strains of tuberculosis .

Synthetic Methodologies

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. For example, the condensation reaction between 2-aminothiazole and chloroacetyl chloride has been employed to produce various functionalized thioureas .

Table 1: Synthesis Overview

StepReactionConditionsYield
1Isothiocyanate + AmineAnhydrous solventHigh
2Condensation with Chloroacetyl chlorideRefluxModerate to High

Case Study: Antibacterial Efficacy

In a study published in 2024, researchers synthesized several thiourea derivatives and tested their antibacterial efficacy against clinical isolates. The results indicated that one specific compound not only inhibited bacterial growth effectively but also demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index for potential clinical application .

Case Study: Anti-tubercular Activity

Another significant study focused on the anti-tubercular properties of thiourea derivatives synthesized from benzothiazole precursors. The compounds were evaluated against M. tuberculosis strains, revealing that modifications in the thiazole ring structure could enhance activity, leading to new avenues for drug development against resistant tuberculosis strains .

Mechanism of Action

The mechanism of action of PT-309 involves its interaction with cellular components, particularly DNA. PT-309 forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links prevent the DNA from unwinding and replicating, ultimately causing cell death. The molecular targets of PT-309 include various enzymes involved in DNA repair and replication, making it a potent inhibitor of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Thiourea, N-(Phenylmethyl)-N'-2-Thiazolyl- (CAS 51623-90-6)

  • Structure : Benzyl (phenylmethyl) group at N, thiazolyl at N'.
  • Molecular Formula : C₁₁H₁₁N₃S₂.
  • Key Differences :
    • The target compound replaces the benzyl group with a 2-(2-chloro-6-fluorophenyl)ethyl chain, introducing halogen atoms.
    • Impact : Halogenation increases molecular weight (249.36 vs. ~316.8 estimated for the target compound) and hydrophobicity. The Cl and F groups may enhance interactions with biological targets (e.g., enzymes or receptors) via halogen bonding .

Thiourea, N-[2-(2,6-Dimethoxyphenyl)ethyl]-N'-2-Thiazolyl- (CAS 149486-31-7)

  • Structure : 2,6-Dimethoxyphenylethyl group at N, thiazolyl at N'.
  • Molecular Formula : C₁₄H₁₇N₃O₂S₂.
  • Key Differences :
    • Methoxy (OCH₃) groups in place of Cl and F.
    • Impact : Methoxy groups are electron-donating, reducing the thiourea’s acidity compared to the electron-withdrawing Cl/F substituents. This difference may alter metal-chelation properties and biological activity. For example, methoxy derivatives are less likely to participate in halogen-bonding interactions critical for certain enzyme inhibitions .

1-Phenyl-3-(2-Thiazolyl)-2-Thiourea (PTTU)

  • Structure : Phenyl at N, thiazolyl at N'.
  • Key Differences :
    • Lacks the ethyl linker and halogen substituents.
    • Impact : PTTU demonstrates neuroprotective effects by scavenging hydroxyl radicals and chelating copper . The target compound’s ethyl linker and halogen substituents may enhance bioavailability and target specificity, though this requires experimental validation.

Electronic Effects

  • Electron-Withdrawing Groups (Cl, F): Increase the acidity of the thiourea NH protons, enhancing hydrogen-bond donor capacity. This property is critical in catalysis (e.g., asymmetric synthesis) and protein-ligand interactions .

Metal Chelation

  • Thioureas with halogen substituents (Cl, F) exhibit stronger chelation with transition metals (e.g., Cu²⁺, Fe³⁺) compared to non-halogenated analogs. This property is exploitable in medicinal chemistry (e.g., anticancer agents) and materials science .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Estimated)
Target Compound C₁₂H₁₁ClFN₃S₂ ~316.8 2-Cl, 6-F, thiazolyl 3.2
Thiourea, N-(Phenylmethyl)-N'-2-Thiazolyl C₁₁H₁₁N₃S₂ 249.36 Benzyl, thiazolyl 2.8
Thiourea, N-[2-(2,6-Dimethoxyphenyl)ethyl]-N'-2-Thiazolyl C₁₄H₁₇N₃O₂S₂ 323.43 2,6-OCH₃, thiazolyl 2.1

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Biological Activity

Thiourea derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article delves into the specific biological activity of the compound Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H11ClFN3S2
  • Molecular Weight : 315.817 g/mol
  • Stereochemistry : Achiral

This thiourea derivative features a chloro-fluorophenyl group and a thiazole moiety, which are crucial for its biological activity .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of thiourea derivatives, including this specific compound. The compound has shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 2 to 32 µg/mL against Gram-positive cocci such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Biofilm Inhibition : It also effectively inhibited biofilm formation in methicillin-resistant Staphylococcus epidermidis strains, highlighting its potential in treating biofilm-associated infections .

Anticancer Activity

Thiourea derivatives are noted for their anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound displayed IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating significant potential as an anticancer agent .
  • Mechanism of Action : It targets specific molecular pathways involved in cancer progression, including those that inhibit angiogenesis and alter cancer cell signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives have also been investigated:

  • Cytokine Inhibition : The compound demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µg/mL, it showed a higher efficacy compared to conventional anti-inflammatory drugs .

Antioxidant Activity

The total antioxidant capacity (TAC) of thiourea derivatives has been assessed using various methods:

  • DPPH Method : The compound exhibited notable antioxidant activity, which is essential for mitigating oxidative stress-related diseases .

Summary of Biological Activities

Biological ActivityObservations
AntibacterialMIC: 2-32 µg/mL against S. aureus and P. aeruginosa; effective against biofilms
AnticancerIC50: 7-20 µM; targets angiogenesis and cancer signaling pathways
Anti-inflammatoryInhibits TNF-α and IL-6; superior to conventional drugs at 10 µg/mL
AntioxidantSignificant TAC; effective in reducing oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiourea derivatives with halogen substitutions significantly enhanced antibacterial activity against clinical isolates compared to non-halogenated counterparts. This underscores the importance of molecular modifications in enhancing therapeutic efficacy .
  • Cytotoxicity Evaluation : Research involving various cancer cell lines revealed that thiourea derivatives could induce apoptosis and inhibit cell proliferation effectively. For instance, compounds with specific substitutions showed IC50 values as low as 1.50 µM against leukemia cells .

Q & A

Q. What are the recommended synthetic routes for preparing Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via a multi-step reaction involving: (i) Formation of the 2-(2-chloro-6-fluorophenyl)ethylamine intermediate by reacting 2-chloro-6-fluorobenzyl chloride with ethylenediamine under basic conditions. (ii) Reaction of this intermediate with thiophosgene to generate the corresponding isothiocyanate. (iii) Condensation with 2-aminothiazole in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by reflux for 6–8 hours .
  • Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (≥90%) are achieved by controlling stoichiometry (1:1.1 molar ratio of isothiocyanate to 2-aminothiazole) and maintaining pH 7–8 with triethylamine .

Q. How can the purity and structural integrity of this thiourea derivative be validated post-synthesis?

  • Analytical Workflow :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm).
  • Spectroscopy :
  • IR : Confirm thiourea C=S stretch at 1250–1300 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm), thiazole protons (δ 7.5–8.0 ppm), and ethylene linker protons (δ 3.4–3.8 ppm) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ = 327.8 m/z (theoretical molecular weight: 326.8 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives with halogenated aryl groups?

  • Challenge : Discrepancies in bond lengths (e.g., C-S vs. C-N) may arise from disorder in the trifluoromethyl or chloro-fluoro substituents .
  • Resolution :
  • Perform low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Refine disordered atoms (e.g., fluorine in 2-chloro-6-fluorophenyl) using split-site occupancy models (e.g., 0.52:0.48 ratio) .
  • Validate via Hirshfeld surface analysis to assess intermolecular interactions (e.g., N-H⋯S hydrogen bonds) .

Q. How does the electronic nature of the 2-thiazolyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-deficient thiazole ring (due to electronegative N and S atoms) enhances nucleophilic aromatic substitution (SₙAr) at the 4-position.
  • Experimental Design :
  • React with aryl boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
  • Monitor regioselectivity via LC-MS and compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition?

  • Protocol :
  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays.
  • IC₅₀ Determination : Pre-incubate the compound (0.1–100 µM) with kinase and ATP (10 µM), then quantify luminescence.
  • Selectivity : Cross-test against non-target kinases (e.g., PKA, PKC) to assess off-target effects .

Methodological Challenges and Solutions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Approach :
  • Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17).
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC₅₀ values .

Q. What are the limitations of using thiourea derivatives in aqueous media, and how can stability be enhanced?

  • Issue : Hydrolysis of the thiourea moiety under acidic/basic conditions generates toxic isothiocyanates.
  • Mitigation :
  • Formulate as a prodrug (e.g., acetyl-protected amine).
  • Use cyclodextrin-based encapsulation to improve solubility and reduce degradation .

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